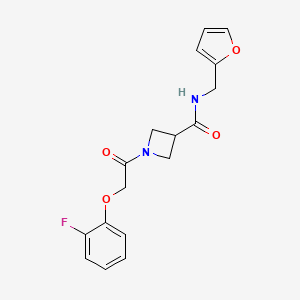

1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-(furan-2-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c18-14-5-1-2-6-15(14)24-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-23-13/h1-7,12H,8-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYIVGIVQSKBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenoxy group, an azetidine ring, and a furan moiety. This structural diversity is believed to contribute to its biological efficacy.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting cancer cell proliferation mechanisms.

Biological Activity Overview

The biological activities of 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide can be summarized as follows:

Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines. The results indicated that derivatives of 1,3,4-oxadiazoles, similar in structure to our compound, effectively inhibited tumor growth by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC). This suggests that structural modifications can enhance the anticancer potential of azetidine-based compounds .

Anticonvulsant Properties

In a series of experiments assessing anticonvulsant activity, compounds analogous to 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide were tested in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The findings revealed significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy management .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

- Mechanism-Based Approaches : Research suggests that the compound may operate through mechanism-based approaches, enhancing its specificity towards cancerous cells while minimizing effects on normal cells .

- SAR Studies : Structure-activity relationship (SAR) studies have identified critical structural features necessary for biological activity, guiding future drug design efforts .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .

Anticonvulsant Properties

Compounds related to the structural framework of 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide have been reported to possess anticonvulsant properties. Studies suggest that these compounds may interact with benzodiazepine receptors, potentially mediating their anticonvulsant effects .

Antiviral Activity

Azetidine derivatives have also been explored for their antiviral potential. Some studies have shown that certain azetidinone compounds can inhibit viral replication in vitro, suggesting that modifications to the azetidine structure could enhance antiviral efficacy against pathogens such as influenza and coronaviruses .

Case Study 1: Anticancer Efficacy

In a recent study, a series of azetidine derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant growth inhibition in the MCF-7 cell line, with further investigations revealing its ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant activity of related compounds in the PTZ (Pentylenetetrazol) model. The results indicated that structural modifications similar to those found in 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide could lead to enhanced activity against seizures.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Azetidine-Based Analogs

1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide

Furan-Containing Carboxamides with Heterocyclic Cores

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Core Structure : Furo[2,3-b]pyridine instead of azetidine .

- Implications: The pyridine core may increase basicity, affecting bioavailability. The trifluoroethyl group improves lipophilicity and resistance to oxidative metabolism compared to the target compound’s fluorophenoxy group.

6-(Benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- Core Structure : 1,4-Dihydropyridine with a furyl substituent .

- Functional Groups: Benzylthio and cyano groups modulate electronic properties.

- Implications: Dihydropyridines are known calcium channel blockers, suggesting divergent mechanisms compared to the azetidine-based target compound. The cyano group may enhance binding affinity but introduce toxicity risks.

Pesticidal Carboxamides

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

- Core Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring .

- Implications :

- The tetrahydrofuran and cyclopropane groups contribute to pesticidal activity, likely via inhibition of fungal lipid synthesis.

- Structural divergence from the target compound underscores the role of the azetidine ring in differentiating pharmaceutical vs. agrochemical applications.

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide with high yield and purity?

Methodological Answer:

- Stepwise Synthesis : Begin with functionalization of the azetidine ring, followed by coupling reactions. For example, the 2-(2-fluorophenoxy)acetyl group can be introduced via nucleophilic acyl substitution under anhydrous conditions using DCM as a solvent and a base like triethylamine .

- Optimization : Reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., THF for solubility of furan derivatives), and catalyst selection (e.g., HATU for amide bond formation) are critical. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .

- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₁₈FN₂O₄: 361.1195) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (commonly >10 mM), aqueous buffers (pH 2–8), and organic solvents (e.g., ethanol, acetonitrile). Solubility can be enhanced using cyclodextrin-based formulations for in vivo studies .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The fluorophenoxy group may confer hydrolytic stability, but the furan moiety requires protection from strong oxidizers .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinases or GPCRs based on structural motifs (e.g., azetidine’s conformational rigidity mimics proline in enzyme active sites) .

- Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays to assess binding affinity to hypothesized targets (e.g., EGFR kinase domain) .

- CRISPR-Cas9 Knockout : Validate target relevance by correlating gene knockout with loss of compound efficacy in cell-based assays .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Fluorophenoxy group : Replace fluorine with chlorine or methyl to assess electronic effects.

- Furan moiety : Substitute with thiophene or pyridine to evaluate heterocycle contributions .

- Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate substituent changes with potency shifts (e.g., logP vs. cytotoxicity) .

Q. How to evaluate in vivo pharmacokinetics and efficacy for this compound?

Methodological Answer:

- Pharmacokinetics (PK) :

- Efficacy Models :

- Xenograft Studies : Administer compound (e.g., 50 mg/kg/day, oral) in nude mice with HT-29 colorectal tumors. Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .

Q. What computational approaches can predict off-target effects or toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.